2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE
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Overview
Description
2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a triazole ring, a morpholine moiety, and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Naphthalene Derivative: The naphthalene derivative is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ketone group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring and morpholine moiety are common features in many pharmacologically active compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The triazole ring is known for its presence in various drugs, and the morpholine moiety can enhance the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine moiety can enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Morpholinylmethyl)-5-phenyl-4-{[5-(tetrahydro-2-thiophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5,6-dihydrothieno[2,3-d]pyrimidine
- **2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE lies in its combination of a triazole ring, a morpholine moiety, and a naphthalene derivative
Properties
Molecular Formula |
C25H28N4O2S |
---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C25H28N4O2S/c30-23(21-11-10-19-6-4-5-7-20(19)16-21)18-32-25-27-26-24(17-28-12-14-31-15-13-28)29(25)22-8-2-1-3-9-22/h1-3,8-11,16H,4-7,12-15,17-18H2 |
InChI Key |
VSLCGLSJTXSDGS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5CCOCC5 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5CCOCC5 |
Origin of Product |
United States |
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